molecular formula C11H13FO2S B13503300 2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one

2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one

Cat. No.: B13503300
M. Wt: 228.28 g/mol
InChI Key: MNJWBEQJVYJLEE-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a fluorinated aromatic ring, a methoxy group, and an ethylthio substituent, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-fluoro-2-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be treated with ethanethiol under basic conditions to introduce the ethylthio group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Substituted aromatic compounds

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets, while the ethylthio group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one
  • 2-(Ethylthio)-1-(4-fluoro-2-methoxyphenyl)ethan-1-one
  • 2-(Ethylthio)-1-(5-chloro-2-methoxyphenyl)ethan-1-one

Uniqueness

2-(Ethylthio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is unique due to the specific combination of substituents on the aromatic ring. The presence of both the ethylthio and methoxy groups, along with the fluorine atom, can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H13FO2S

Molecular Weight

228.28 g/mol

IUPAC Name

2-ethylsulfanyl-1-(5-fluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C11H13FO2S/c1-3-15-7-10(13)9-6-8(12)4-5-11(9)14-2/h4-6H,3,7H2,1-2H3

InChI Key

MNJWBEQJVYJLEE-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=C(C=CC(=C1)F)OC

Origin of Product

United States

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